molecular formula C16H18N2O3S B1659509 N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 65609-75-8

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B1659509
CAS No.: 65609-75-8
M. Wt: 318.4 g/mol
InChI Key: DZMMCFCCKBVHIX-SFQUDFHCSA-N
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Description

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes an ethoxyphenyl group and a methylbenzenesulfonamide group connected by a methyleneamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group or the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide can be compared with other similar compounds such as:

    N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide: Contains a fluorophenyl group, which may impart different chemical and biological properties.

    N-[(E)-(4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide: Substituted with a chlorophenyl group, affecting its reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-21-15-8-6-14(7-9-15)12-17-18-22(19,20)16-10-4-13(2)5-11-16/h4-12,18H,3H2,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMMCFCCKBVHIX-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65609-75-8
Record name NSC159136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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